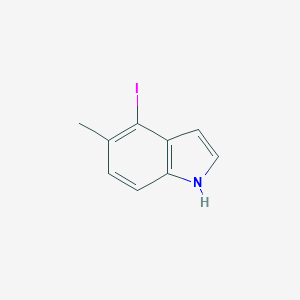

4-iodo-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSFOCGDLSHPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-iodo-5-methyl-1H-indole

The following technical guide details the chemical structure, synthesis, and applications of 4-iodo-5-methyl-1H-indole , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.

CAS Registry Number: 1227269-37-5 Formula: C₉H₈IN Molecular Weight: 257.07 g/mol

Executive Summary

4-Iodo-5-methyl-1H-indole is a regio-defined indole scaffold characterized by an iodine atom at the C4 "peri" position and a methyl group at C5. This specific substitution pattern is critical in drug discovery for accessing "4-substituted indole" pharmacophores—a structural motif found in numerous kinase inhibitors (e.g., targeting JAK, TEC, or MAPK pathways) and GPCR ligands.

The C4-iodine serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the installation of complex heterocycles or solubilizing groups into the sterically demanding "bay region" of the indole core. The C5-methyl group provides a specific hydrophobic contact point and electronically modulates the ring system, often improving metabolic stability compared to the des-methyl analog.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data / Description |

| IUPAC Name | 4-iodo-5-methyl-1H-indole |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | Predicted: 85–95 °C (Experimental data scarce; 4-iodoindole mp: 98–100 °C) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |

| pKa (NH) | ~16.5 (DMSO) |

| LogP | ~3.2 (Predicted) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Structural Analysis

The molecule features a "push-pull" electronic environment. The electron-rich pyrrole ring (N1, C2, C3) is fused to a benzene ring bearing a weak activator (C5-Me) and a weak deactivator (C4-I).

-

C4-Position (Iodine): Sterically crowded due to proximity to C3 and C5-Me. High reactivity toward oxidative addition with Pd(0).

-

C5-Position (Methyl): Blocks metabolic oxidation at C5; increases lipophilicity.

-

C3-Position: Remains the most nucleophilic site for electrophilic aromatic substitution (EAS), requiring protection during some C4-functionalization strategies.

Figure 1: Functional mapping of the 4-iodo-5-methyl-1H-indole scaffold.

Synthetic Routes

Accessing the C4-position of the indole ring is synthetically challenging due to the natural preference of electrophiles for C3. Two primary strategies are employed: Directed Metalation (Thallation) and De Novo Synthesis (Bartoli) .

Method A: Thallation-Iodination (High Regioselectivity)

This is the "gold standard" laboratory method for introducing iodine at C4 when C5 is substituted. It relies on the ability of Thallium(III) to chelate to a C3-formyl group, directing metalation to the C4 position.

Protocol:

-

Formylation: React 5-methylindole with POCl₃/DMF (Vilsmeier-Haack) to yield 5-methylindole-3-carboxaldehyde .

-

Thallation: Treat the aldehyde with Thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid (TFA). The carbonyl oxygen directs the thallium to the C4 position (kinetic control).

-

Note: This forms the organothallium intermediate.

-

-

Iodination: Add aqueous Potassium Iodide (KI) or Copper(I) Iodide (CuI). The thallium is displaced by iodine.

-

Intermediate: 4-iodo-5-methylindole-3-carboxaldehyde.

-

-

Deformylation: Reflux with Wilkinson’s catalyst RhCl(PPh₃)₃ in toluene or use basic hydrolysis (NaOH/MeOH) to remove the formyl group.

-

Product:4-iodo-5-methyl-1H-indole .

-

Pros: Excellent regiocontrol (exclusive C4). Cons: Uses toxic thallium reagents; requires multiple steps.

Method B: Bartoli Indole Synthesis (Scale-Up Compatible)

This method constructs the indole ring from a nitrobenzene precursor.

Precursor: 2-Fluoro-4-methyl-1-nitrobenzene (or specific iodo-analogs if available).

-

Challenge: Direct Bartoli on 1-nitro-3-iodo-4-methylbenzene may yield a mixture of 4-iodo and 6-iodo indoles depending on steric hindrance at the ortho positions.

-

Optimization: Use 3 equivalents of Vinylmagnesium bromide in THF at -40°C. The vinyl Grignard attacks the nitro group, followed by a [3,3]-sigmatropic rearrangement.

-

Regioselectivity:[1] Cyclization prefers the more sterically crowded ortho-position only if the bulk forces the rearrangement. In 3-iodo-4-methyl-1-nitrobenzene, the 2-position (between I and Nitro) is very crowded. Cyclization typically occurs at the less hindered C6 position (yielding 6-iodo-5-methylindole). Therefore, Method A is preferred for the 4-iodo isomer.

Reactivity & Functionalization

The utility of 4-iodo-5-methyl-1H-indole lies in its orthogonal reactivity.

Suzuki-Miyaura Coupling

The C4-I bond is highly activated for oxidative addition.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Aryl-boronic acid, Dioxane/H₂O, 80°C.

-

Outcome: Formation of 4-aryl-5-methylindoles.

-

Selectivity: C4-I reacts significantly faster than C-Cl or C-Br bonds elsewhere in the molecule.

Sonogashira Coupling

-

Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N, Terminal Alkyne.

-

Outcome: 4-alkynylindoles. Crucial for designing inhibitors that extend into deep hydrophobic pockets of enzymes.

C3-Functionalization (Post-Coupling)

Once the C4 position is derivatized, the C3 position remains open for:

-

Formylation (Vilsmeier-Haack)

-

Halogenation (NCS/NBS)

-

Mannich Reaction (Gramine formation)

Figure 2: Primary divergent synthesis pathways from the 4-iodo core.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II Inhibitors)

Indoles are "privileged scaffolds" in kinase drug discovery. The 4-position of the indole often points toward the Solvent Front or the Gatekeeper Residue depending on binding orientation.

-

Example: In JAK inhibitors, substituents at C4 can interact with the hinge region or ribose-binding pocket.

-

Role of 5-Methyl: The methyl group restricts the conformation of the substituent at C4 (via peri-strain), potentially locking the drug into a bioactive conformation (atropisomerism control).

SGLT2 and GPCR Modulators

Substituted indoles are bioisosteres for naphthalene and quinoline rings. The 4-iodo-5-methyl scaffold allows for the rapid generation of libraries to probe Structure-Activity Relationships (SAR) in the "left-hand" side of GPCR ligands (e.g., cannabinoid or serotonin receptors).

Safety & Handling

-

Hazards: Classified as an Irritant (Xi) . Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Light Sensitivity: Iodides are generally light-sensitive. Store in amber vials.

-

Oxidation: Indoles can darken upon air exposure. Store under inert gas (Argon) at 4°C for long-term stability.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Bartoli Indole Synthesis: Bartoli, G., et al.[2] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132. Link

- Thallation Route to 4-Iodoindoles: Somei, M., et al. "The First Successful Synthesis of 4-Iodoindole." Heterocycles, 1984, 22, 1101.

-

General Indole Reactivity: Sundberg, R. J. Indoles.[1][3][4][2][5][6][7][8][9] Academic Press, 1996.

- Palladium Coupling of 4-Haloindoles: Ishikura, M., et al. "Synthesis of 4-substituted indoles via palladium-catalyzed cross-coupling reactions." Heterocycles, 1990, 31, 895.

-

Medicinal Chemistry of Indoles: Zhang, M. Z., et al. "Indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2015. Link

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. d-nb.info [d-nb.info]

- 3. Sci-Hub. SYNTHESES OF 4-ALKYLINDOLES FROM 2-METHYL-5-NITROISOQUINOLINIUM IODIDE / Chemistry Letters, 1980 [sci-hub.sg]

- 4. Sci-Hub. SYNTHESES OF 4-ALKYLINDOLES FROM 2-METHYL-5-NITROISOQUINOLINIUM IODIDE / Chemistry Letters, 1980 [sci-hub.box]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ecommons.luc.edu [ecommons.luc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. preprints.org [preprints.org]

- 9. orgsyn.org [orgsyn.org]

A Technical Guide to 4-Iodo-5-Methyl-1H-Indole: Synthesis, Reactivity, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring with halogens and alkyl groups provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. Specifically, the introduction of an iodine atom offers a versatile handle for further chemical modifications through various cross-coupling reactions, making iodo-indoles valuable intermediates in drug discovery.

PART 1: Synthesis and Characterization

The synthesis of 4-iodo-5-methyl-1H-indole can be approached through several strategic routes. A common and practical approach is the direct iodination of the readily available precursor, 5-methyl-1H-indole. However, controlling the regioselectivity of electrophilic substitution on the indole ring is a critical aspect to consider.

Proposed Synthetic Protocol: Electrophilic Iodination of 5-Methyl-1H-Indole

The introduction of an iodine atom at the C4 position of an indole ring can be challenging due to the high reactivity of the C3 position. Therefore, a protecting group strategy for the indole nitrogen is often employed to direct the electrophilic substitution.

Step-by-Step Methodology:

-

N-Protection of 5-Methyl-1H-Indole:

-

Dissolve 5-methyl-1H-indole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the indole nitrogen.

-

Introduce a suitable protecting group, for example, by adding tosyl chloride (TsCl) or benzenesulfonyl chloride (PhSO2Cl), and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected 5-methyl-1H-indole by column chromatography.

-

-

Directed Iodination:

-

Dissolve the N-protected 5-methyl-1H-indole in a suitable solvent like dichloromethane (DCM) or THF.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

-

Stir the reaction at low temperature and allow it to slowly warm to room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent and purify by column chromatography to obtain N-protected 4-iodo-5-methyl-1H-indole.

-

-

N-Deprotection:

-

Dissolve the purified N-protected 4-iodo-5-methyl-1H-indole in a suitable solvent system. For a tosyl group, this might involve treatment with a strong base like sodium hydroxide in methanol or a reducing agent.

-

Heat the reaction mixture as required to facilitate the removal of the protecting group.

-

Monitor the deprotection by TLC.

-

After completion, neutralize the reaction mixture and extract the final product, 4-iodo-5-methyl-1H-indole.

-

Purify the final product by column chromatography or recrystallization.

-

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-iodo-5-methyl-1H-indole.

Characterization

The successful synthesis of 4-iodo-5-methyl-1H-indole would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structure, including the positions of the iodo and methyl groups on the indole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H bond of the indole ring and the aromatic C-H and C-C bonds.

PART 2: Predicted Chemical Properties and Reactivity

The chemical reactivity of 4-iodo-5-methyl-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the substituents.

-

Electrophilic Substitution: The indole ring is susceptible to further electrophilic attack. The C3 position remains the most nucleophilic and would likely be the site of subsequent electrophilic substitution reactions.

-

Cross-Coupling Reactions: The iodine atom at the C4 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a valuable intermediate for library synthesis. Common cross-coupling reactions include:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

N-Functionalization: The indole nitrogen can be alkylated, acylated, or otherwise functionalized under appropriate basic conditions.

Potential Reactivity Diagram

Caption: Predicted reactivity of 4-iodo-5-methyl-1H-indole.

PART 3: Safety and Handling

Given the absence of a specific Safety Data Sheet for 4-iodo-5-methyl-1H-indole, a conservative approach to safety is imperative. The following guidelines are based on the known hazards of structurally similar compounds, such as 5-iodoindole and other halogenated indoles.[1]

Hazard Assessment Summary (Based on Analogs)

| Hazard Class | GHS Classification (Predicted) | Precautionary Statements (Examples) |

| Acute Toxicity (Oral, Inhalation) | Category 4: Harmful if swallowed or if inhaled.[1] | P261, P264, P270, P271, P301+P312, P304+P340[1] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | P280, P302+P352, P332+P313[1] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] | P280, P305+P351+P338, P337+P313[1] |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312[1] |

Safe Handling Protocol

-

Engineering Controls:

-

All handling of solid and solutions of 4-iodo-5-methyl-1H-indole should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.

-

-

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light, as many indole derivatives are light-sensitive.

-

-

Spill and Waste Disposal:

-

In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Safe Handling Workflow Diagram

Caption: Safe handling workflow for 4-iodo-5-methyl-1H-indole.

PART 4: Applications in Research and Drug Discovery

4-Iodo-5-methyl-1H-indole represents a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the methyl group at the C5 position and the iodo group at the C4 position provides a unique substitution pattern that can be exploited to explore structure-activity relationships (SAR) in drug discovery programs. The ability to perform cross-coupling reactions at the C4 position allows for the rapid generation of a library of analogs for screening against various biological targets.

Conclusion

While 4-iodo-5-methyl-1H-indole may not be a commercially available compound with a designated CAS number, this guide provides a comprehensive framework for its synthesis, predicted reactivity, and safe handling. By leveraging established methodologies for the synthesis and functionalization of indoles, and by adhering to stringent safety protocols based on analogous compounds, researchers can confidently incorporate this and other novel indole derivatives into their research and development endeavors.

References

- Supporting Information for "Regioselective C5-H Direct Iodination of Indoles".

- BOC Sciences. "CAS 100843-69-4 (Saccharide isomerate)".

- Thermo Fisher Scientific. "SAFETY DATA SHEET - 5-Iodo-1H-indole".

- Trulux. "PENTAVITIN (SACCHARIDE ISOMERATE)".

- Brenntag. "Buy Saccharide Isomerate from brenntag India suppliers | 100843-69-4".

- Cosmetic Ingredient Review. "Safety Assessment of Saccharide Humectants as Used in Cosmetics".

- ChemicalBook. "Pentavitin | 100843-69-4".

- Hirayama, M., et al. "SYNTHESIS OF 5-METHYLINDOLE-4,7-QUINONE THROUGH A NEW CONSTRUCTION OF THE FUNCTIONALIZED INDOLE RING BASED ON THE ALLENE-MEDIATED ELECTROCYCLIC REACTION INVOLVING THE PYRROLE [b]-BOND". Fukuyama University.

- Fisher Scientific. "SAFETY DATA SHEET - 4-Iodo-5-methyl-isoxazole".

- Fisher Scientific. "SAFETY DATA SHEET - 5-Methylindole".

Sources

Solubility Profile of 4-iodo-5-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The solubility of any drug candidate is a critical physicochemical property that dictates its behavior in both in vitro and in vivo systems, profoundly impacting assay reliability, formulation development, and ultimately, bioavailability.[2][3] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of a specific indole derivative, 4-iodo-5-methyl-1H-indole, in dimethyl sulfoxide (DMSO) and other common organic solvents. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols, and offer insights into data interpretation for researchers, chemists, and drug development scientists.

The Critical Role of Solubility in Drug Development

Low aqueous solubility is a primary obstacle in drug discovery, often leading to unpredictable assay results, underestimated toxicity, and poor oral bioavailability.[2][4][5] Before a compound like 4-iodo-5-methyl-1H-indole can be advanced, its solubility characteristics must be thoroughly understood. This knowledge allows for the preparation of accurate stock solutions for biological screening, informs the selection of appropriate solvents for synthesis and purification, and guides the development of viable formulations for preclinical and clinical studies.[2]

The choice of solvent is paramount. DMSO is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions of test compounds in large chemical libraries due to its ability to dissolve a broad range of both polar and non-polar substances.[6][7] However, understanding a compound's solubility in a wider array of organic solvents (e.g., alcohols, chlorinated solvents, ethers) is essential for various stages of research and development, including chemical synthesis and formulation.

Theoretical Framework for Solubility

Physicochemical Properties of 4-iodo-5-methyl-1H-indole

The solubility of a molecule is dictated by its structure. The 4-iodo-5-methyl-1H-indole molecule possesses several key features that influence its interaction with solvents:

-

Indole Core: The bicyclic aromatic structure is largely hydrophobic, but the nitrogen atom in the pyrrole ring introduces polarity and acts as a hydrogen bond donor.[8]

-

Iodo Group (C4): The iodine atom is large and polarizable, contributing to van der Waals interactions. It is a hydrophobic substituent.

-

Methyl Group (C5): This is a small, nonpolar alkyl group that increases the overall lipophilicity (fat-solubility) of the molecule.

Compared to the parent indole, which is only slightly soluble in water but more soluble in organic solvents[9], the addition of a hydrophobic methyl group and a large iodo group is expected to decrease its affinity for polar solvents like water and increase its affinity for nonpolar organic solvents.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility can be described in two distinct ways: thermodynamic and kinetic.[4][5] Understanding the difference is crucial for accurate data interpretation.

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid material.[10] This value is the gold standard for formulation and biopharmaceutical assessment.[2][3]

-

Kinetic Solubility is typically measured in high-throughput screening settings. It is determined by dissolving the compound in a concentrated DMSO stock and then serially diluting it into a buffer or solvent until precipitation is observed.[2][5] This method is fast but can produce values higher than the thermodynamic solubility because it can generate supersaturated solutions that are temporarily stable.[11]

Caption: Conceptual workflow comparing Thermodynamic and Kinetic solubility.

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for measuring the solubility of 4-iodo-5-methyl-1H-indole.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[12] It measures the concentration of the compound in a saturated solution that is in equilibrium with its solid phase.

Objective: To determine the true equilibrium solubility of 4-iodo-5-methyl-1H-indole in a given solvent.

Materials:

-

4-iodo-5-methyl-1H-indole (solid, crystalline powder)

-

Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Toluene)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-iodo-5-methyl-1H-indole to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration (e.g., 2-5 mg).

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 hours.[4] Longer times (e.g., 48-72 hours) may be necessary to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (often acetonitrile or methanol for reverse-phase HPLC) of known concentration.

-

Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC or LC-MS.

-

Dilute an aliquot of the saturated filtrate from Step 4 into the appropriate range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

-

-

Calculation: Calculate the solubility in mg/mL or molarity, accounting for any dilution factors.

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is suitable for early-stage discovery when many compounds need to be ranked quickly.[5]

Objective: To rapidly estimate the solubility of 4-iodo-5-methyl-1H-indole from a DMSO stock solution.

Materials:

-

10 mM stock solution of 4-iodo-5-methyl-1H-indole in 100% DMSO

-

Test solvents (e.g., Phosphate-Buffered Saline (PBS), Ethanol)

-

96-well microplates

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry or turbidimetry

Step-by-Step Methodology:

-

Plate Preparation: Add the test solvent to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent across wells (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature.[4]

-

Detection: Measure the turbidity (light scattering) of each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating the formation of a precipitate.

Caption: High-throughput workflow for Kinetic Solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparison. While experimental data for 4-iodo-5-methyl-1H-indole is not publicly available, the table below provides a template for recording and interpreting results based on theoretical predictions.

| Solvent | Solvent Type | Predicted Solubility Ranking | Experimentally Determined Solubility (mg/mL) |

| DMSO | Polar Aprotic | Very High | (To be determined) |

| Ethanol | Polar Protic | High | (To be determined) |

| Methanol | Polar Protic | High | (To be determined) |

| Acetonitrile | Polar Aprotic | Medium-High | (To be determined) |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Medium | (To be determined) |

| Dichloromethane (DCM) | Nonpolar (Chlorinated) | Medium-Low | (To be determined) |

| Toluene | Nonpolar (Aromatic) | Low | (To be determined) |

| Water | Polar Protic | Very Low | (To be determined) |

Interpretation:

-

High Solubility in DMSO/Alcohols: Expected due to the polar nature of the indole N-H and the overall molecular structure common in drug-like molecules.

-

Moderate Solubility in Ethers/Chlorinated Solvents: The molecule's mixed polarity suggests it will have some, but not optimal, solubility.

-

Low Solubility in Nonpolar Solvents: Despite hydrophobic groups, the polar N-H bond will limit solubility in purely nonpolar environments like toluene.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-iodo-5-methyl-1H-indole should be requested from the supplier, general precautions for handling substituted indoles should be followed. Related compounds are known to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some indole derivatives are light-sensitive.[14]

Conclusion

Determining the solubility of 4-iodo-5-methyl-1H-indole is a foundational step in its evaluation as a potential drug candidate or research tool. This guide has provided the essential theoretical background to predict its behavior and detailed, practical protocols for its experimental measurement. By carefully distinguishing between thermodynamic and kinetic solubility and employing robust analytical techniques like the shake-flask method with HPLC quantification, researchers can generate reliable and accurate data. This information is indispensable for ensuring the integrity of biological assays and paving the way for successful downstream development.

References

- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Solubility of Things. (n.d.). Indole.

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014). PubMed.

- Bienta. (2026). Aqueous Solubility Assay.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.

- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

- SAFETY DATA SHEET. (n.d.). 4.

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.

- Thermo Fisher Scientific. (2011, May 31). SAFETY DATA SHEET.

- NIH. (n.d.). 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2010, October 17). SAFETY DATA SHEET.

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0).

- Wikipedia. (n.d.). 5-Methylindole.

- ChemicalBook. (n.d.). 5-Methylindole CAS#: 614-96-0.

- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed.

- Synthesis and Chemistry of Indole. (n.d.).

- Sigma-Aldrich. (n.d.). 4-methyl-1h-indole.

- TSI Journals. (2010, July 21). Organic CHEMISTRY.

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.).

- Scent.vn. (n.d.). Methyl 5-methyl-1H-indole-1-carboxylate (CAS 852105-08-9).

- Methyl 1H-indole-3-carboxylate. (n.d.).

- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. Aqueous Solubility Assay | Bienta [bienta.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. sciforum.net [sciforum.net]

- 11. inventivapharma.com [inventivapharma.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis literature reviews for 4-iodo-5-methylindole building blocks

An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylindole Building Blocks

Authored by a Senior Application Scientist

Disclaimer: This document is a synthesized literature review intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols described herein are derived from established scientific literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions and in accordance with institutional and governmental regulations.

Introduction: The Strategic Importance of 4-Iodo-5-methylindole in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The strategic functionalization of this privileged scaffold is paramount for modulating pharmacological properties. 4-Iodo-5-methylindole has emerged as a highly valuable and versatile building block in this context. The presence of an iodine atom at the C4 position provides a reactive handle for a wide array of powerful cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This capability allows for the efficient and modular construction of complex molecular architectures, facilitating the rapid generation of compound libraries for drug discovery and the synthesis of advanced materials. The 5-methyl group further influences the electronic and steric properties of the indole ring, offering an additional point of modulation for molecular design. This guide provides a comprehensive overview of the key synthetic strategies for accessing 4-iodo-5-methylindole, with a focus on mechanistic principles and practical experimental considerations.

Part 1: Direct C4-Iodination of 5-Methylindole

The most direct and atom-economical approach to 4-iodo-5-methylindole is the electrophilic iodination of readily available 5-methylindole. While the C3 position of the indole ring is the most electronically activated towards electrophilic attack, careful selection of the iodinating reagent and reaction conditions can achieve regioselective functionalization at the C4 position.

Mechanistic Rationale for C4-Selectivity

The regioselectivity of the iodination of 5-methylindole is a delicate balance of electronic and steric effects. The C3 position is inherently the most nucleophilic due to the electron-donating nature of the indole nitrogen. However, the presence of the methyl group at the C5 position can sterically hinder the approach of the electrophile to the C4 position to some extent, while also electronically activating the C4 and C6 positions. By employing a suitable iodinating agent and optimizing reaction parameters such as solvent and temperature, the kinetic and thermodynamic factors can be biased to favor the formation of the 4-iodo isomer.

Common Iodinating Systems and Their Characteristics

| Iodinating Reagent System | Typical Reaction Conditions | Key Advantages | Key Considerations |

| N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) or Dichloromethane (DCM), Room Temperature | High regioselectivity for C4, mild conditions, clean reaction profiles. | Higher cost compared to molecular iodine. |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Ethanol (EtOH), Room Temperature | Effective for substrates where other methods fail. | Use of a stoichiometric amount of a silver salt. |

| Iodine (I₂) / Periodic Acid (H₅IO₆) | Methanol (MeOH), Sulfuric Acid (cat.), Room Temperature | In situ generation of a potent electrophilic iodine species. | Requires acidic conditions which may not be suitable for all substrates. |

Experimental Protocol: Synthesis of 4-Iodo-5-methylindole using N-Iodosuccinimide (NIS)

This protocol represents a standard and reliable method for the regioselective C4-iodination of 5-methylindole.

-

Reaction Setup: To a solution of 5-methylindole (1.0 equivalent) in anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-4 hours).

-

Aqueous Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS and iodine.

-

Extraction: The mixture is then diluted with water and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-iodo-5-methylindole as a solid.

Diagram: General Workflow for Direct C4-Iodination

Caption: A streamlined workflow for the synthesis of 4-iodo-5-methylindole via direct iodination.

Part 2: Cyclization-Based Strategies for Indole Core Formation

An alternative and highly convergent approach involves constructing the indole ring from precursors that already contain the requisite iodo and methyl substituents. The Fischer indole synthesis is a classic and powerful method that exemplifies this strategy.

The Fischer Indole Synthesis: A Regiochemically Defined Route

The Fischer indole synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. To synthesize 4-iodo-5-methylindole using this method, the key starting material is (4-iodo-5-methylphenyl)hydrazine. The regiochemistry of the final product is unambiguously defined by the substitution pattern of this precursor.

Conceptual Experimental Workflow for the Fischer Indole Synthesis

-

Synthesis of (4-Iodo-5-methylphenyl)hydrazine: This key intermediate is typically prepared from a commercially available substituted aniline, such as 4-amino-2-iodotoluene.

-

Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in the pr

-

Technical Guide: Characterization and Handling of 4-Iodo-5-Methylindole

Executive Summary

4-Iodo-5-methylindole (CAS 1227269-37-5) is a specialized heterocyclic intermediate critical for the synthesis of complex bioactive molecules, particularly kinase inhibitors (e.g., indolinone derivatives) and serotonin receptor modulators. Its structural uniqueness lies in the steric crowding at the C4 and C5 positions, which significantly influences its physical state, reactivity, and handling requirements.

This guide provides an authoritative analysis of the compound's physical characteristics, synthesis pathways, and rigorous handling protocols. Unlike common indoles, the 4-iodo-5-methyl variant often presents as a viscous oil or low-melting solid, requiring specific purification and storage strategies to maintain integrity.

Part 1: Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 4-iodo-5-methyl-1H-indole |

| CAS Number | 1227269-37-5 |

| Molecular Formula | C₉H₈IN |

| Molecular Weight | 257.07 g/mol |

| SMILES | CC1=C(I)C2=C(C=C1)NC=C2 |

| InChI Key | YNSFOCGDLSHPDE-UHFFFAOYSA-N |

Structural Significance

The presence of a bulky iodine atom at the C4 position adjacent to a methyl group at C5 creates significant peri-strain. This steric congestion disrupts the planar π-stacking typical of simple indoles, leading to a depression in melting point compared to its isomers (e.g., 5-iodoindole, MP 99-102°C). The C4-iodine bond is chemically labile, making it an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce complexity at a difficult-to-access position.

Part 2: Physical Characteristics[4][5][6]

Melting Point & State

Status: Viscous Oil to Low-Melting Solid

-

Experimental Observation: Unlike 5-methylindole (MP 58-61°C) or 5-iodoindole (MP 99-102°C), the 4-iodo-5-methyl analog is frequently isolated as a viscous, light-yellow to brown oil or a semi-solid that may crystallize slowly upon prolonged storage at -20°C.

-

Analog Comparison: The structural analog 4-bromo-5-methylindole is explicitly described in patent literature (US 7,342,115 B2) as a "light purple oil." The increased atomic radius of iodine (133 pm vs. 114 pm for bromine) exacerbates the disruption of the crystal lattice, further suppressing the melting point.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Methanol.

-

Insoluble: Water.

-

Partition Coefficient (LogP): Predicted ~3.2 (Lipophilic).

Stability[7]

-

Light Sensitivity: High. The C-I bond is susceptible to photolytic cleavage, leading to the formation of iodine radicals and subsequent polymerization (browning).

-

Oxidation: Moderately sensitive to air oxidation at the C2/C3 positions, especially in solution.

Part 3: Synthesis & Purification Workflows

The synthesis of 4-iodo-5-methylindole is non-trivial due to the difficulty of regioselective electrophilic substitution at C4. Two primary routes are employed:[1][2][3]

Route A: Bartoli Indole Synthesis (De Novo Construction)

This route is preferred for scale-up as it avoids the regioselectivity issues of direct iodination.

-

Precursor: 2-Iodo-3-nitrotoluene (or 2-nitro-3-iodotoluene derivatives).

-

Reagent: Vinylmagnesium bromide (3-4 equivalents).

-

Mechanism: Attack of the vinyl Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.

-

Outcome: Direct formation of the indole core with the iodine already in place.

Route B: Thallation-Iodination (Functionalization)

Used for late-stage functionalization of 5-methylindole.

-

Step 1: Formylation to protect C3 (generate 5-methylindole-3-carboxaldehyde).

-

Step 2: Thallation with Tl(TFA)₃. The C3-formyl group directs thallation to C4 (kinetic control).

-

Step 3: Iodination with KI/I₂ to replace the thallium moiety.

-

Step 4: Deformylation (NaOH/MeOH) to restore the indole.

Experimental Workflow Diagram

Caption: Bartoli synthesis pathway for 4-iodo-5-methylindole, highlighting the critical temperature control and purification steps.

Part 4: Analytical Characterization

To validate the identity of 4-iodo-5-methylindole, the following spectroscopic signatures must be observed.

1H NMR (400 MHz, CDCl₃)

-

NH: Broad singlet at ~8.2 ppm.

-

C2-H: Doublet or multiplet at ~7.2 ppm.

-

C6-H & C7-H: The aromatic protons on the benzene ring will show an ortho-coupling pattern (~8 Hz). Look for a doublet at ~7.1 ppm and another at ~7.3 ppm.

-

C5-CH₃: Distinct singlet at ~2.45 ppm . The chemical shift is slightly downfield due to the ortho-iodine effect.

13C NMR (100 MHz, CDCl₃)

-

C4-I: The carbon bearing the iodine atom will appear significantly upfield, typically around 85-95 ppm , due to the "heavy atom effect" (spin-orbit coupling) of iodine. This is the diagnostic peak.

-

C5-CH₃: Signal at ~22-25 ppm.

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion (M+): 257 m/z.

-

Fragmentation: Loss of iodine (M-127) is a common fragmentation pathway, showing a peak at ~130 m/z (corresponding to the 5-methylindole radical).

Part 5: Handling & Storage Protocols

Given the physical state (oil/low-melting solid) and chemical sensitivity, the following protocols are mandatory for maintaining purity >98%.

Storage Conditions

-

Temperature: Store at -20°C . At room temperature, the compound may darken due to slow decomposition.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates the formation of isatin byproducts.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and iodine leaching.

Handling Precautions

-

Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can lead to hydrolysis or difficult handling of the viscous oil.

-

Weighing: As a viscous oil, it is best handled by weight difference or by preparing a stock solution in DCM/DMSO immediately after opening.

-

Safety: Wear nitrile gloves and safety glasses. Indoles can be irritants; halogenated derivatives may have enhanced sensitizing properties.

References

- Synthesis of 4-Bromo-5-methylindole (Analog Reference)

-

Bartoli Indole Synthesis Mechanism

- Title: Bartoli Indole Synthesis.

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Provides the mechanistic basis for the recommended synthesis route.

-

General Indole Characterization

-

Chemical Identity (CAS Verification)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. 1421700-74-4 4-Iodo-5-methyl-1H-indole-2,3-dione AKSci 2230EG [aksci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem960.com [chem960.com]

- 6. 5-Methylindole - Wikipedia [en.wikipedia.org]

- 7. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-iodo-5-methyl-1H-indole

Introduction: The Strategic Importance of C4-Arylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2][3][4] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery.[4] Specifically, the functionalization at the C4-position of the indole ring with aryl or heteroaryl moieties can significantly influence the molecule's therapeutic properties, contributing to the development of novel treatments for cancer, infectious diseases, and neurodegenerative disorders.[3][5]

The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[2][6][7] This palladium-catalyzed reaction between an organohalide and an organoboron compound provides a direct and powerful route to synthesize 4-aryl-5-methyl-1H-indoles.[7] This guide offers an in-depth exploration of the critical parameters and provides robust protocols for the successful Suzuki-Miyaura coupling of 4-iodo-5-methyl-1H-indole, tailored for researchers and professionals in drug development.

Understanding the Core Components: A Mechanistic Perspective

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.[2][6]

1. The Palladium Catalyst and Ligand System: The heart of the reaction is the palladium catalyst, which facilitates the bond formation. While various palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄, the choice of ligand is often more critical.[8][9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are frequently employed to stabilize the active Pd(0) species, promote oxidative addition to the relatively electron-rich iodoindole, and facilitate the subsequent steps of the catalytic cycle.[6][9] The ligand's steric and electronic properties directly impact reaction rates and yields.[9]

2. The Boronic Acid or Ester Coupling Partner: A wide array of aryl and heteroaryl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used as the nucleophilic partner.[6][8] The stability of the boronic acid is a key consideration, as protodeborylation (cleavage of the C-B bond by a proton source) can be a significant side reaction, especially with heteroaromatic boronic acids.[6]

3. The Indispensable Role of the Base: A base is essential for the activation of the boronic acid and to facilitate the crucial transmetalation step.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][7] The strength and solubility of the base can significantly influence the reaction outcome.[10][11]

4. The Solvent System: More Than Just a Medium: The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the overall reaction kinetics.[12] Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used, often in combination with water.[7][12] The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[12] For instance, a mixture of an organic solvent and water can create a biphasic system that enhances reaction efficiency.[11][12]

5. To Protect or Not to Protect: The Indole NH Group: The presence of the N-H proton in the indole ring can sometimes lead to side reactions or catalyst inhibition.[1] While many modern catalyst systems exhibit high tolerance for free N-H groups, protection of the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can sometimes be beneficial, particularly with sensitive substrates or under harsh reaction conditions. However, this adds extra steps to the synthesis.[1] The protocols provided here will focus on conditions compatible with the unprotected indole.

The Catalytic Cycle: A Visual Guide

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂ as Catalyst

This protocol utilizes a common and effective palladium catalyst for the coupling of 4-iodo-5-methyl-1H-indole with a generic arylboronic acid.

Materials:

-

4-iodo-5-methyl-1H-indole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture), deoxygenated

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk tube or sealed vial)

Procedure:

-

Reaction Setup: To a Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add 4-iodo-5-methyl-1H-indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Inerting: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution by dissolving Pd(dppf)Cl₂ (0.02 equiv.) in the deoxygenated 1,4-dioxane/water mixture. Add the catalyst solution to the reaction vessel containing the solids via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1H-indole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

4-iodo-5-methyl-1H-indole

-

Arylboronic acid (1.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

Ethanol or a mixture of Dioxane/Water

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Reagent Addition: In a microwave reaction vial, combine 4-iodo-5-methyl-1H-indole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and Cs₂CO₃ (2.5 equiv.).

-

Solvent Addition: Add the desired solvent (e.g., ethanol) to the vial.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-40 minutes with stirring.[2]

-

Workup and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Experimental Workflow Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Comparative Reaction Conditions

The choice of reaction parameters can significantly affect the outcome. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of halo-indoles, providing a comparative overview.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |

| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | H₂O:ACN | 37 °C / 18 h | >95 | [2] |

| Aryl Bromide | Phenylboronic acid | Pd₂(dba)₃ (1) | PCy₃ (4) | CsF (3) | Toluene/H₂O | Reflux / 16 h | ~80-95 | [13] |

| Bromobenzene | Phenylboronic acid | PdFe₂O₄ (cat.) | - | K₂CO₃ (1.5) | MeOH/H₂O | 100 °C | High | [14] |

| Aryl Bromide | Arylboronic acid | (AAF)₂PdCl₂ (1) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 °C / 24 h | Excellent | [15] |

Note: This table is illustrative and based on general protocols for similar substrates. Specific yields for 4-iodo-5-methyl-1H-indole will vary.

Troubleshooting and Key Considerations

-

Low Yields: If yields are low, consider screening different ligands, bases, or solvents. Increasing the temperature or reaction time may also be beneficial. Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.

-

Protodeborylation: The undesired cleavage of the boronic acid can be a significant side reaction. Using boronic esters (e.g., pinacol esters) or milder bases like potassium fluoride (KF) can sometimes mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by oxygen. Rigorous deoxygenation of solvents and the reaction vessel is crucial.

-

Purification Challenges: The polarity of indole derivatives can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is necessary.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly versatile tool for the synthesis of 4-aryl-5-methyl-1H-indoles. By understanding the fundamental roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the complexities of this reaction to generate diverse libraries of indole derivatives for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for achieving successful and reproducible outcomes.

References

- Benchchem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Wikipedia. Suzuki reaction.

- The University of Manchester. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant.

- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

- Organic Chemistry Portal. Suzuki Coupling.

- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.

- MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

- ACS Publications. Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions.

- Digital Commons @ Ursinus College. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.

- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- PMC. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.

- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.

- PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Bentham Science Publishers. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1HPyrimidin- 2-ones / -thiones: One-pot Three Component Synthesis of Novel Gramine Analogues.

- The Royal Society of Chemistry. Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.

- EurekAlert!. Breakthrough in indole chemistry could accelerate drug development.

- PMC. Indole – a promising pharmacophore in recent antiviral drug discovery.

- ResearchGate. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism | Request PDF.

Sources

- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. jsynthchem.com [jsynthchem.com]

- 15. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-Methylindole

Executive Summary & Strategic Context

The functionalization of the indole C4 position represents a classic "privileged but problematic" challenge in medicinal chemistry. While the indole scaffold is ubiquitous in therapeutics (e.g., kinase inhibitors, GPCR ligands), the C4 position is electronically deactivated towards electrophilic substitution and sterically congested.

The Specific Challenge: 4-Iodo-5-Methylindole This substrate presents a unique "stress test" for palladium catalysis due to the Ortho-Peri Effect :

-

Peri-Strain (N1-C4 Interaction): The C4 position sits in the "bay region," spatially proximate to the N1-H (or N1-R).

-

Ortho-Blocking (C5-Methyl): The 5-methyl group exerts significant steric pressure on the C4-iodide. While the weak C–I bond facilitates oxidative addition, the subsequent transmetallation and reductive elimination steps are severely hampered by the bulk of the adjacent methyl group.

This Application Note details optimized protocols to bypass these energy barriers, utilizing third-generation Buchwald precatalysts and specific base/solvent architectures.

Substrate Preparation (Brief)

Note: Commercial availability of 4-iodo-5-methylindole is limited. High-purity material is best prepared via the Leimgruber-Batcho sequence to preserve the iodine handle.

-

Precursor: 2-Fluoro-5-iodo-4-nitrotoluene (or 4-iodo-3-methyl-nitrobenzene derivatives).

-

Method: Condensation with

-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using Fe/AcOH (avoiding catalytic hydrogenation which causes de-iodination). -

Purity Requirement: >98% (HPLC). Remove traces of Fe salts, as they can interfere with Pd-catalysis.

Application Note 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Introduction of aryl/heteroaryl groups at C4.

Critical Factor: The 5-methyl group retards the approach of the boronic acid. Standard ligands (

Optimized Protocol

Catalyst System: Pd-XPhos G4 or Pd(OAc)₂ / SPhos (1:2 ratio).

-

Rationale:XPhos and SPhos are dialkylbiaryl phosphines. The bulky cyclohexyl groups push the electrons onto the Pd, accelerating oxidative addition, while the biaryl backbone creates a flexible pocket that accommodates the 5-methyl steric clash during reductive elimination.

Reaction Setup:

| Component | Equivalents | Role |

| 4-Iodo-5-methylindole | 1.0 equiv | Substrate |

| Aryl Boronic Acid | 1.5 - 2.0 equiv | Nucleophile (Excess required due to protodeboronation) |

| Pd-XPhos G4 | 2 - 4 mol% | Precatalyst (Rapid activation) |

| 3.0 equiv | Base (Anhydrous preferred to minimize hydrolysis) | |

| Solvent System | 1,4-Dioxane : | High boiling point, solubilizes boronate species |

Step-by-Step Procedure:

-

Inerting: Charge a microwave vial or Schlenk tube with the indole, boronic acid, base, and catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Activation: Heat to 90–100°C for 4–12 hours.

-

Note: If using microwave irradiation, set to 110°C for 45 mins.

-

-

Workup: Dilute with EtOAc, wash with brine. Filter through a Celite pad to remove Pd black.

-

Purification: Flash chromatography. C4-arylated indoles often fluoresce intensely blue/purple under UV (365 nm).

Troubleshooting:

-

Issue: Significant de-iodination (product is 5-methylindole).

-

Solution: Switch solvent to n-Butanol or Toluene (anhydrous) to reduce proton sources. Increase catalyst loading to 5 mol%.

Application Note 2: Sonogashira Coupling (Alkynylation)

Objective: Installation of

Optimized Protocol (Copper-Free Variant)

We recommend a Copper-Free approach to avoid Cu-acetylide precipitation and homocoupling (Glaser coupling) which complicates purification.

Catalyst System: PdCl₂(MeCN)₂ / XPhos or Pd(PPh₃)₄ (if substrate is protected).

Reaction Setup:

| Component | Equivalents | Role |

| N-Boc-4-Iodo-5-methylindole | 1.0 equiv | Protection (N-Boc) is highly recommended |

| Terminal Alkyne | 1.5 equiv | Nucleophile |

| Pd(MeCN)₂Cl₂ | 3 mol% | Pd(II) Source |

| XPhos | 6 mol% | Ligand |

| 2.5 equiv | Base | |

| Solvent | Acetonitrile (MeCN) | Polar aprotic, stabilizes Pd-intermediates |

Step-by-Step Procedure:

-

Protection: If starting with free NH indole, install a Boc group (

, DMAP, MeCN) first. This sterically shields N1 and prevents N-Pd coordination. -

Coupling: Mix N-Boc-indole, alkyne, base, and catalyst system in MeCN under Argon.

-

Thermal Cycle: Heat at 80°C for 6–12 hours.

-

Monitoring: Monitor the disappearance of the starting material (Rf ~ 0.6 in 10% EtOAc/Hex) and appearance of the fluorescent alkyne product.

Application Note 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination at C4. Critical Factor: This is the most challenging transformation. The 5-methyl group makes the Pd-center extremely crowded during amine coordination.

Optimized Protocol

Catalyst System: Pd-PEPPSI-IPr or RuPhos Pd G4 .

-

Rationale:RuPhos is specifically designed for secondary amines and hindered aryl halides. Pd-PEPPSI-IPr (NHC ligand) is extremely robust and resistant to oxidation, useful for difficult substrates.

Reaction Setup:

| Component | Equivalents | Role |

| N-Boc-4-Iodo-5-methylindole | 1.0 equiv | Substrate (Protected) |

| Amine (Primary/Secondary) | 1.2 equiv | Nucleophile |

| RuPhos Pd G4 | 2 - 5 mol% | Precatalyst |

| NaOtBu | 2.5 equiv | Strong Base (Required for activation) |

| Solvent | Toluene or t-Amyl Alcohol | Non-polar/Polar protic mix |

Step-by-Step Procedure:

-

Dry Conditions: Flame-dry the glassware. Moisture kills this reaction by protonating the base.

-

Mixing: Combine reactants in Toluene under Argon.

-

Temperature: Heat to 100°C (sealed tube).

-

Observation: The reaction mixture often turns dark brown/orange.

-

Quench: Cool to RT, dilute with ether, filter through Celite.

Mechanistic Visualization & Logic Map

The following diagram illustrates the catalytic cycle, highlighting the specific "Steric Checkpoints" where the 5-methyl group interferes, and how the recommended ligands overcome them.

Caption: Catalytic cycle for 4-iodo-5-methylindole. Red nodes indicate high-energy states requiring specialized bulky ligands (XPhos/SPhos) to prevent catalytic stalling and side reactions.

Comparative Data Summary

| Reaction Type | Catalyst Recommended | Ligand Class | Base | Typical Yield | Key Challenge |

| Suzuki-Miyaura | Pd-XPhos G4 | Dialkylbiaryl Phosphine | 75-90% | Protodeboronation of partner | |

| Sonogashira | PdCl₂(MeCN)₂ | Phosphine (XPhos) | 60-80% | Homocoupling of alkyne | |

| Buchwald-Hartwig | Pd-RuPhos G4 | Dialkylbiaryl Phosphine | NaOtBu | 50-70% | Steric crowding at N-center |

| Heck | Pd(P(tBu)₃)₂ | Bulky Trialkyl Phosphine | Cy₂NMe | 40-60% | Regioselectivity (beta-hydride elim) |

References

-

Buchwald-Hartwig Amination Overview

-

Buchwald-Hartwig amination - Wikipedia. Available at: [Link]

-

-

Suzuki-Miyaura Mechanistic Insights

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

-

Indole Synthesis Context (Leimgruber-Batcho)

-

Organic CHEMISTRY - TSI Journals. Available at: [Link]

-

-

Sonogashira Coupling Protocols

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

-

Palladium-Catalyzed Indole Functionalization

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. Available at: [Link]

-

Application Notes and Protocols for the Sonogashira Coupling of 4-iodo-5-methyl-1H-indole

Introduction: The Strategic Importance of Alkynyl-Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of an alkynyl moiety onto this privileged scaffold via the Sonogashira cross-coupling reaction provides a powerful gateway to novel chemical entities with significant therapeutic potential.[1][2] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is celebrated for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3][4]

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira coupling with 4-iodo-5-methyl-1H-indole. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel indole-based compounds.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally employing both palladium and copper catalysts to achieve the desired transformation.[5] While copper-free versions exist, the classical approach remains widely used and is the focus of this guide.[2][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (4-iodo-5-methyl-1H-indole) to a Pd(0) species. This is followed by a transmetalation step where an alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is a reductive elimination that forms the C-C bond and regenerates the active Pd(0) catalyst.[6]

The Copper Cycle: In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This species is crucial for the transmetalation step in the palladium cycle. The base, typically an amine, also serves to neutralize the hydrogen halide byproduct generated during the reaction.[3]

To visualize the interplay of these cycles, the following diagram illustrates the key steps:

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 4-iodo-5-methyl-1H-indole

This protocol provides a general procedure for the coupling of 4-iodo-5-methyl-1H-indole with a terminal alkyne. The specific conditions may require optimization depending on the nature of the alkyne.

Materials and Reagents:

-

4-iodo-5-methyl-1H-indole

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous and degassed solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Reagents for workup and purification (e.g., ethyl acetate, saturated ammonium chloride solution, brine, anhydrous sodium sulfate, silica gel)

Reaction Setup and Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methyl-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[7]

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., DMF, 5-10 mL per mmol of indole) via syringe. Follow with the addition of the amine base (e.g., Et₃N, 2-3 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the coupling partners.[7][8] Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-5-methyl-1H-indole.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize the Sonogashira coupling of 4-iodo-5-methyl-1H-indole.

| Parameter | Recommended Range/Options | Rationale and Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is generally more air-stable, while Pd(PPh₃)₄ is a Pd(0) source that can sometimes be more active.[6][7] |

| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate in the classical Sonogashira reaction.[5] |

| Base | Et₃N, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is typically used to deprotonate the alkyne and neutralize the HX byproduct.[3][6] Inorganic bases can also be effective. |

| Solvent | DMF, THF, Acetonitrile, Toluene | The choice of solvent can influence reaction rate and solubility of reagents. DMF and THF are common choices.[8][9] |